molecular formula C6H6FN3 B2836639 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1427022-57-8

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2836639
CAS No.: 1427022-57-8
M. Wt: 139.133
InChI Key: VQAJCJSXIBDFDA-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is an organofluorine compound that features a pyrazole ring substituted with a fluoroethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1H-pyrazole-4-carbonitrile with 2-fluoroethyl halides under basic conditions. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine
  • 1-(2-Fluoroethyl)-2-iodobenzene
  • 4-Fluoro-1,2,3-triazoles

Comparison: 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both a fluoroethyl group and a nitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the nitrile group can enhance the compound’s stability and reactivity, while the fluoroethyl group can improve its lipophilicity and membrane permeability.

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C6H6FN3
  • Molecular Weight : 141.13 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the pyrazole structure can enhance antibacterial activity, suggesting that similar modifications could be explored for this compound .

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways. In particular, studies suggest that pyrazole derivatives can modulate the release of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown promising results against various cancer cell lines, including lung and colon cancer cells. The mechanism often involves the inhibition of specific enzymes like cyclooxygenase (COX), which play a role in tumor growth and inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes, reducing inflammation and cancer cell proliferation.
  • Interaction with Biomolecules : The presence of the fluoroethyl group may enhance the compound's ability to interact with biological targets, potentially increasing its potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

StudyFindings
Chovatia et al. (2014)Synthesized various pyrazole derivatives; some showed significant antibacterial activity against Bacillus subtilis and E. coli.
Argade et al. (2014)Developed new pyrazole derivatives with enhanced antimicrobial properties; structural modifications were key to improving efficacy.
MDPI Review (2023)Discussed aminopyrazoles showing good inhibition of cancer cell lines; suggested further exploration into structural modifications for enhanced activity.

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJCJSXIBDFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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